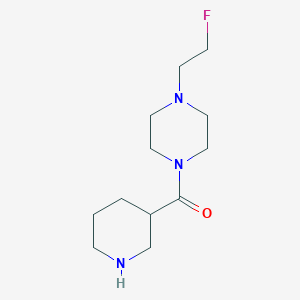
(4-(2-氟乙基)哌嗪-1-基)(哌啶-3-基)甲酮
描述
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C12H22FN3O and its molecular weight is 243.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学: 人类平衡型核苷转运蛋白抑制剂
该化合物因其作为人类平衡型核苷转运蛋白 (ENT) 抑制剂的潜力而受到研究,ENT 在核苷酸合成和化疗中至关重要。 该化合物类似物,如 FPMINT,已显示出对 ENT2 的选择性高于 ENT1,这使其成为靶向药物设计的关键 .
抗菌应用
与该化合物结构相似的哌嗪基苯并噻唑衍生物已被合成并评估其抗菌活性。 这些研究有助于开发新型抗生素并了解抗菌化合物中的构效关系 .
药物发现: Lipinski 五规则的遵守
该化合物的衍生物已根据 Lipinski 五规则进行药物相似性或“可药性”评估。 该分析对于预测这些化合物作为人类口服活性药物的成功至关重要 .
化学合成: 参考标准
(4-(2-氟乙基)哌嗪-1-基)(哌啶-4-基)甲酮,一种密切相关的化合物,可作为高质量参考标准购买。 这表明它在药物测试和研究中的应用,为分析方法提供基准 .
神经药理学: 多巴胺和血清素拮抗剂
具有哌嗪-1-基和哌啶部分的化合物已知可作为多巴胺和血清素拮抗剂。 它们用于治疗精神疾病,并有助于了解神经递质通路 .
药物化学: 杂环化合物合成
该化合物代表了一类杂环化合物,它们是药物化学中的重要骨架。 它的合成和修饰可以导致发现具有各种生物活性的新药物 .
实验药理学: 构效关系研究
该化合物的类似物已被用于构效关系 (SAR) 研究以增强生物活性。 这些研究是实验药理学中设计更有效和更具选择性的治疗剂的基础 .
化疗: 腺苷功能调节
通过抑制 ENT,该化合物的衍生物可以调节腺苷的功能,这是化疗中的关键因素。 这种应用对癌症治疗和化疗药物的设计具有意义 .
生物活性
The compound (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 239.3 g/mol
- CAS Number : 2001353-97-3
The structure of this compound features a piperazine ring substituted with a fluoroethyl group and a piperidine moiety, which are significant for its biological interactions.
The biological activity of (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.
- Receptor Binding : The fluoroethyl group enhances binding affinity to specific receptors, potentially modulating neurotransmitter activity.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits antimicrobial properties against various pathogens.
- Neuropharmacological Effects : The structural features allow it to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies
- Inhibition Studies : A study evaluated the compound's ability to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. The results indicated that it could serve as a competitive inhibitor with an IC value significantly lower than traditional inhibitors like kojic acid, suggesting enhanced efficacy in treating hyperpigmentation disorders .
- Cell Viability Assays : In vitro assays demonstrated that the compound did not exhibit cytotoxic effects on human cell lines at therapeutic concentrations, making it a promising candidate for further development .
Comparative Analysis with Similar Compounds
To understand the unique properties of (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity | IC |
|---|---|---|---|
| (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone | Structure | Enzyme inhibitor | TBD |
| 4-(4-Fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone | Structure | Tyrosinase inhibitor | 0.18 μM |
| 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-nitrile | Structure | Enzyme interaction studies | TBD |
属性
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O/c13-3-5-15-6-8-16(9-7-15)12(17)11-2-1-4-14-10-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLPXYCSPWCCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















